2-Amino-4-ethynylphenol 2-Amino-4-ethynylphenol
Brand Name: Vulcanchem
CAS No.: 70239-82-6
VCID: VC21170266
InChI: InChI=1S/C8H7NO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H,9H2
SMILES: C#CC1=CC(=C(C=C1)O)N
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol

2-Amino-4-ethynylphenol

CAS No.: 70239-82-6

Cat. No.: VC21170266

Molecular Formula: C8H7NO

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-ethynylphenol - 70239-82-6

Specification

CAS No. 70239-82-6
Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
IUPAC Name 2-amino-4-ethynylphenol
Standard InChI InChI=1S/C8H7NO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H,9H2
Standard InChI Key ZKGWICKHFMWNJK-UHFFFAOYSA-N
SMILES C#CC1=CC(=C(C=C1)O)N
Canonical SMILES C#CC1=CC(=C(C=C1)O)N

Introduction

Chemical Identity and Structure

Molecular Characteristics

2-Amino-4-ethynylphenol belongs to the class of substituted phenols with a distinctive arrangement of functional groups. It features a phenol core with an amino group at position 2 and an ethynyl group at position 4. This specific arrangement creates a molecule with interesting chemical reactivity patterns due to the interplay between electron-donating groups (amino and hydroxyl) and the unsaturated ethynyl group .

The structural composition can be summarized in the following table:

Structural FeatureDescription
Parent StructurePhenol
Position 1Hydroxyl group (-OH)
Position 2Amino group (-NH2)
Position 4Ethynyl group (-C≡CH)
Ring TypeBenzene ring

Basic Chemical Properties

  • The phenolic hydroxyl group imparts acidic character and can participate in hydrogen bonding and form salts with bases.

  • The amino group provides basic properties and nucleophilicity, making it reactive toward electrophiles.

  • The ethynyl group contains a terminal alkyne that can participate in addition reactions and metal-catalyzed coupling reactions.

Physical Properties and Identification

Physical Properties

Based on data from PubChem, 2-Amino-4-ethynylphenol has the following physical properties :

PropertyValue
Molecular FormulaC₈H₇NO
Molecular Weight133.15 g/mol
Exact MassNot specified in available data
Physical StateSolid (presumed based on similar compounds)
AppearanceNot specified in available data

By comparison, the related compound 4-ethynylphenol, which lacks the amino group, has a molecular weight of 118.13 g/mol, a density of 1.12 g/cm³, and a boiling point of 216.2°C at 760 mmHg .

Chemical Identifiers

2-Amino-4-ethynylphenol is cataloged in various chemical databases with the following identifiers :

Identifier TypeValue
IUPAC Name2-amino-4-ethynylphenol
CAS Registry Number70239-82-6
PubChem CID20263372
DSSTox Substance IDDTXSID10604295
WikidataQ82502153
InChIKeyZKGWICKHFMWNJK-UHFFFAOYSA-N
Creation Date in PubChemDecember 5, 2007
Last Modification DateMarch 8, 2025

Structural Representations

Several notations are used to represent the structure of 2-Amino-4-ethynylphenol :

  • SMILES notation: C#CC1=CC(=C(C=C1)O)N

  • InChI: InChI=1S/C8H7NO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H,9H2

These notations provide machine-readable representations of the compound's structure, facilitating computational chemistry and database searches.

Structural Comparisons and Relationships

Comparison with Related Compounds

2-Amino-4-ethynylphenol can be compared with several structurally related compounds to understand its unique properties and potential applications:

CompoundMolecular FormulaStructural Difference from 2-Amino-4-ethynylphenol
2-Amino-4-chlorophenol C₆H₆ClNOContains a chloro group instead of ethynyl at position 4
4-Ethynylphenol C₈H₆OLacks the amino group at position 2
4-(2-Aminoethyl)phenol C₈H₁₁NOHas an aminoethyl group at position 4 instead of ethynyl, and no amino group at position 2
4-[(E)-2-(4-Aminophenyl)ethenyl]phenol C₁₄H₁₃NOMore complex structure with a styryl bridge between two aromatic rings

Structure-Activity Relationships

The presence of multiple functional groups in 2-Amino-4-ethynylphenol creates a compound with complex electronic properties:

  • The hydroxyl and amino groups are electron-donating, increasing electron density in the aromatic ring.

  • The ethynyl group, while slightly electron-withdrawing through inductive effects, can participate in π-conjugation with the aromatic system.

  • The ortho arrangement of the amino and hydroxyl groups may facilitate intramolecular hydrogen bonding.

These electronic properties significantly influence the compound's reactivity, stability, and potential applications in various chemical contexts.

Synthesis and Production

Chemical Reactivity

The reactivity of 2-Amino-4-ethynylphenol is characterized by the presence of its three functional groups:

  • The ethynyl group can participate in:

    • Addition reactions (hydrogenation, hydration)

    • Click chemistry (copper-catalyzed azide-alkyne cycloaddition)

    • Cross-coupling reactions (Sonogashira, Glaser)

  • The amino group can undergo:

    • Diazotization

    • Acylation or alkylation

    • Condensation reactions

  • The hydroxyl group can participate in:

    • Esterification

    • Etherification

    • Oxidation reactions

The combination of these reactive sites makes 2-Amino-4-ethynylphenol a potentially versatile building block in organic synthesis.

Applications and Uses

Comparative Application Insights

The structurally similar compound 2-amino-4-chlorophenol is described as "a widely used reagent in the synthesis of various drugs, dyes and pesticides" and specifically mentioned as "a reagent in the synthesis of aggrecanase-2 inhibitors based on acylthiosemicarbazide zinc-binding, used in the treatment of osteoarthritis" .

By analogy, 2-amino-4-ethynylphenol might find similar applications, with the ethynyl group offering additional synthetic possibilities compared to the chloro group, particularly for click chemistry applications and the formation of carbon-carbon bonds.

Analytical Considerations

Identification Methods

For the identification and characterization of 2-Amino-4-ethynylphenol, several analytical techniques would be appropriate:

  • Spectroscopic Methods

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

    • Infrared (IR) spectroscopy to identify functional groups

    • Mass Spectrometry for molecular weight determination and fragmentation pattern analysis

  • Chromatographic Methods

    • High-Performance Liquid Chromatography (HPLC) for purity analysis

    • Gas Chromatography (GC) if the compound is sufficiently volatile

    • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Elemental Analysis

    • CHN analysis to confirm elemental composition

    • X-ray crystallography for definitive structural determination if crystals can be obtained

Current Research Status

Research Gaps and Opportunities

Based on the limited information available in the search results, several research opportunities for 2-Amino-4-ethynylphenol include:

  • Development and optimization of efficient synthetic routes

  • Detailed characterization of physical and chemical properties

  • Exploration of its potential as a building block in medicinal chemistry

  • Investigation of its behavior in click chemistry and other alkyne-specific reactions

  • Assessment of potential biological activities

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